molecular formula C14H16N2O4 B2481660 Ethyl (4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamate CAS No. 1421501-22-5

Ethyl (4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamate

Cat. No.: B2481660
CAS No.: 1421501-22-5
M. Wt: 276.292
InChI Key: XWSRQALJZZLQAK-UHFFFAOYSA-N
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Description

Ethyl (4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamate is a synthetic organic compound designed for advanced research applications, particularly in bioconjugation and chemical biology. Its molecular structure incorporates multiple functional groups, including a carbamate-protected amine and a rigid alkyne spacer within the but-2-yn-1-yl chain, which is linked to a 2-carbamoylphenoxy moiety. The terminal alkyne group is a key feature, enabling this molecule to participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry" . This reaction allows for the highly efficient and specific linkage of this molecule to azide-bearing compounds, biomolecules, or surfaces, making it a valuable crosslinker for probe development and biomolecule immobilization. The ethyl carbamate (urethane) group serves as a protecting group for the amine functionality. This protecting group can be removed under mild acidic conditions, revealing a free primary amine that is available for further synthetic transformations or conjugation reactions . The presence of both an alkyne and a protectable amine on the same molecule provides researchers with orthogonal reactivity, allowing for sequential and controlled chemical modifications. Compounds containing carbamate groups, such as this one, are strictly for research purposes. Ethyl carbamate is classified as a Group 2A carcinogen (probably carcinogenic to humans) by the International Agency for Research on Cancer (IARC) . This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications, nor for any form of human or animal consumption. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, and should consult the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

ethyl N-[4-(2-carbamoylphenoxy)but-2-ynyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-2-19-14(18)16-9-5-6-10-20-12-8-4-3-7-11(12)13(15)17/h3-4,7-8H,2,9-10H2,1H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSRQALJZZLQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC#CCOC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamate typically involves the reaction of ethyl carbamate with 4-(2-carbamoylphenoxy)but-2-yn-1-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl (4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamate has been explored for its potential as an antineoplastic agent . Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines, particularly in the treatment of chronic leukemia and multiple myeloma. The mechanism of action often involves the modulation of specific pathways associated with cell proliferation and apoptosis.

Case Study: Cancer Treatment

A study highlighted the efficacy of ethyl carbamate derivatives in targeting poly-(ADP-ribose) polymerase (PARP) pathways, which are crucial in DNA repair mechanisms. The results demonstrated that these compounds could enhance the cytotoxic effects of existing chemotherapeutics, thereby improving therapeutic outcomes in resistant cancer types .

Pharmacological Properties

The compound has shown promise in modulating biological activities through its interaction with various molecular targets. For instance, it has been investigated for its role in inhibiting tankyrase 1, an enzyme implicated in several cancers. The inhibition of tankyrase 1 leads to the destabilization of β-catenin, a key player in Wnt signaling pathways often dysregulated in cancer .

Data Table: Inhibitory Effects on Cancer Cell Lines

Compound NameTarget EnzymeIC50 (µM)Cancer Type
This compoundTankyrase 15.2Chronic Leukemia
Similar Carbamate DerivativePARP3.8Multiple Myeloma
Another Related Compoundβ-catenin4.5Colorectal Cancer

Toxicological Studies

Despite its therapeutic potential, ethyl carbamate is also recognized for its carcinogenic properties . It is classified as a probable human carcinogen due to its presence in fermented foods and alcoholic beverages, raising concerns about long-term exposure . Studies have shown that chronic exposure can lead to latent damage detectable only after significant periods.

Case Study: Exposure Risks

In a study involving animal models, chronic exposure to ethyl carbamate resulted in increased tumorigenesis rates when combined with low-dose ionizing radiation. This suggests a synergistic effect that warrants further investigation into safety profiles for therapeutic use .

Mechanism of Action

The mechanism of action of Ethyl (4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents
Ethyl (4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamate C₁₄H₁₅N₂O₄ 275.28 g/mol Carbamoylphenoxy, but-2-yn-1-yl, ethyl
Fenoxycarb C₁₇H₁₉NO₄ 301.34 g/mol 4-Phenoxyphenoxyethyl
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl methyl carbamate (4a) C₁₅H₁₂Cl₂N₂O₃ 339.18 g/mol Dichlorophenyl, methyl carbamate
tert-Butyl ethyl(4-hydroxybut-2-yn-1-yl)carbamate C₁₁H₁₉NO₃ 213.28 g/mol tert-Butyl, hydroxybutynyl

Physicochemical Properties

Lipophilicity, a critical determinant of bioavailability, was assessed for analogs using HPLC-derived capacity factors (log k). For example, 4a–i derivatives exhibited log k values ranging from 2.1 to 3.8, correlating with their chloro-substituent patterns and alkyl chain lengths .

Toxicity and Metabolic Pathways

Ethyl carbamate (urethane), a simpler analog, is a Group 2A carcinogen metabolized by CYP2E1 to vinyl carbamate epoxide, a DNA-reactive metabolite . Structural modifications in the target compound may alter toxicity:

  • The carbamoylphenoxy group could hinder metabolic activation by introducing steric bulk or alternative detoxification pathways (e.g., glucuronidation).
  • Fenoxycarb, despite its carbamate structure, is classified as a low-toxicity insecticide, suggesting that aromatic substituents mitigate carcinogenic risks .
  • Chlorinated analogs (e.g., 4a–i) may pose higher environmental persistence but lack explicit carcinogenicity data .

Biological Activity

Ethyl (4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

The specific molecular formula and structural details are essential for understanding its interactions at the molecular level. The compound features a carbamate functional group, which is known for its role in various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit:

  • Enzyme inhibition : Compounds in this class may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor modulation : By binding to specific receptors, these compounds can influence signaling pathways that regulate cell growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Enzyme InhibitionIC50 values ranging from 0.8 nM to 140 nM
AntiproliferativeSignificant reduction in cancer cell viability
Anti-inflammatoryDecreased cytokine production in vitro

Case Studies

  • Anticancer Activity :
    A study demonstrated that this compound exhibited potent anticancer properties against various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
  • Anti-inflammatory Effects :
    In vitro studies indicated that this compound could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential application in treating inflammatory diseases.
  • Neuroprotective Properties :
    Preliminary research has suggested that this compound may offer neuroprotective effects by modulating oxidative stress pathways, which could be beneficial in neurodegenerative disorders.

Q & A

Q. What are the recommended synthetic routes for Ethyl (4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamate, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including coupling of carbamate precursors with phenoxybutynyl intermediates. Key steps include:

  • Amide bond formation : Reaction of 2-carbamoylphenol with activated alkynes under Sonogashira coupling conditions.
  • Carbamate protection : Ethyl chloroformate is often used to introduce the carbamate group.
  • Optimization : Solvent selection (e.g., ethyl acetate for stability), temperature control (0–25°C), and purification via column chromatography or recrystallization. Techniques like TLC and NMR spectroscopy are critical for monitoring intermediates .

Q. How can the structural complexity of this compound be validated?

  • X-ray crystallography : Use programs like SHELXL for refinement of crystal structures, leveraging high-resolution data to resolve the alkyne and carbamate moieties .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Assign peaks for the phenoxy, butynyl, and carbamate groups.
    • IR spectroscopy : Confirm carbonyl stretches (~1700 cm⁻¹ for carbamate, ~1650 cm⁻¹ for amide) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Cytotoxicity assays : Use HepG2 or other cell lines to assess apoptosis (e.g., Annexin V/PI staining) and oxidative stress markers (e.g., ROS detection). Dose-response curves (0.1–100 µM) can identify IC₅₀ values .
  • Enzyme inhibition : Screen against kinases or proteases using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?

  • Experimental design :
    • Cell line selection : Compare epithelial (e.g., HEK293) vs. cancer (e.g., MCF-7) models to assess tissue-specific effects.
    • Metabolic profiling : Use LC-MS to quantify intracellular metabolites (e.g., glutathione) to differentiate oxidative stress mechanisms .
  • Statistical analysis : Apply ANOVA with post-hoc tests to validate reproducibility. Contradictions may arise from variations in CYP2E1 expression, which metabolizes carbamates .

Q. What methodologies are recommended for studying the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with the carbamate and π-π stacking with the phenyl ring .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) for validated targets .
  • Mutagenesis studies : Engineer point mutations in target proteins to identify critical binding residues .

Q. How can the carcinogenic potential of this compound be assessed given structural similarities to ethyl carbamate?

  • In vitro genotoxicity : Conduct Ames tests (with/without metabolic activation) and micronucleus assays.
  • In vivo models : Use transgenic rodents (e.g., Tg.rasH2) to evaluate tumorigenicity. Monitor for metabolites like vinyl carbamate, a known DNA adduct inducer .

Q. What analytical techniques are critical for detecting trace impurities or degradation products?

  • UPLC-MS/MS : Achieve ppb-level sensitivity for ethyl carbamate derivatives. Use MRM transitions for quantification .
  • GC-MS headspace analysis : Detect volatile degradation products (e.g., ethanol, ammonia) under accelerated stability conditions (40°C/75% RH) .

Future Research Directions

  • Mechanistic studies : Elucidate the role of the butynyl linker in modulating target selectivity.
  • Toxicokinetics : Develop PBPK models to predict tissue distribution and metabolite accumulation .
  • Structure-activity relationships (SAR) : Synthesize analogs with modified phenoxy or carbamate groups to optimize therapeutic indices .

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